methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic core with multiple substituents. The compound features three methyl groups at positions 1, 3, and 7, a phenyl group at position 5, and a methyl ester at position 4. Pyridopyrimidine derivatives are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10-12(17(23)25-4)13(11-8-6-5-7-9-11)14-15(19-10)20(2)18(24)21(3)16(14)22/h5-9,13,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUVKOYTYVGEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.
Chemical Structure
The compound has a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that influence its biological activity. The molecular formula is with a molecular weight of 288.30 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrimidine ring followed by functionalization at various positions to enhance biological activity.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound and its derivatives against various cancer cell lines.
- Cytotoxicity Testing :
| Compound Name | Cell Line | TGI (µg/ml) |
|---|---|---|
| Compound 9b | HT29 | 35 |
| Compound 9b | HepG2 | 41 |
| Compound 8a | HeLa | 49 |
The mechanism through which this compound exerts its antitumor effects may involve the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation in cancer cells. In vitro studies have shown that certain derivatives can inhibit eEF-2K activity with IC50 values in the low micromolar range .
Antibacterial and Antifungal Activity
In addition to antitumor properties, derivatives of this compound have been screened for antibacterial and antifungal activities using disc diffusion methods. Some derivatives showed promising results against gram-positive bacteria and fungi .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Structural Modifications :
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of tetra-substituted 1,4-dihydropyridines through a one-pot reaction involving methyl acetoacetate and barbituric acid. The synthesis process involves the use of an aluminum-based catalyst (Al(DS)3) and has shown promising yields and purity levels in laboratory conditions .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus and other strains .
Structure-Activity Relationship (SAR) Studies
The structure of the compound allows for modifications that can enhance its bioactivity. For instance, the presence of electron-donating groups on the phenyl ring significantly enhances antibacterial activity compared to electron-withdrawing groups . This insight is crucial for designing more effective derivatives.
Antibacterial Efficacy
A comprehensive study screened multiple derivatives of methyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate against a panel of bacteria. Key findings include:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5b | Staphylococcus aureus | 19 | 4 |
| 5b | Escherichia coli | 26 | 4 |
| 5m | Klebsiella pneumonia | 20 | 8 |
| 5j | Streptococcus pyogenes | 17 | 8 |
This table illustrates the effectiveness of specific derivatives in inhibiting bacterial growth compared to standard antibiotics like Amoxicillin .
Mechanistic Insights
The proposed mechanism for the antibacterial action involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to structural similarities with essential biomolecules in bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dimethyl-2,4-Dioxo-5-Phenyl-1,2,3,4,5,8-Hexahydropyrido[2,3-d]Pyrimidine-7-Carboxylic Acid
- Structural Differences : Replaces the methyl ester at position 6 with a carboxylic acid at position 7.
- Synthesis: Achieved via cyclocondensation of 4-substituted phenylmethylidenepyruvic acids with 6-amino-1,3-dimethyluracil using a recyclable nanocatalyst, yielding 96–98% .
- Implications : The carboxylic acid group enhances water solubility but may reduce cell permeability compared to the methyl ester derivative.
Allyl 7-Methyl-2,4-Dioxo-5-Phenyl-1,2,3,4,5,8-Hexahydropyrido[2,3-d]Pyrimidine-6-Carboxylate
- Structural Differences : Substitutes the methyl ester with an allyl ester (C18H17N3O4, molar mass 339.35) .
Methyl 1,3-Dimethyl-2,4,7-Trioxo-1,2,3,4,7,8-Hexahydropyrido[2,3-d]Pyrimidine-6-Carboxylate
- Structural Differences : Features an additional oxo group at position 7 (C11H11N3O5, molar mass 265.22) .
Ethyl-1,5-Dihydro-3-(2-Hydroxyphenyl)-7-Methyl-1,5-Diphenyl-[1,2,4]Triazolo[4,3-a]Pyrimidine-6-Carboxylate
- Core Structure : Triazolo[4,3-a]pyrimidine instead of pyrido[2,3-d]pyrimidine.
- Functional Groups : A hydroxyl group (IR: 3425 cm⁻¹) enables hydrogen bonding, contrasting with the target compound’s ester-dominated interactions .
Comparative Data Table
Research Findings and Implications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
